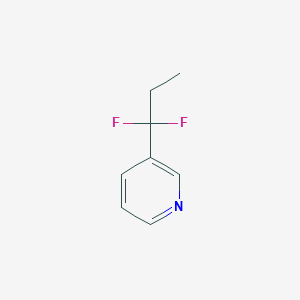

3-(1,1-Difluoropropyl)pyridine

Vue d'ensemble

Description

3-(1,1-Difluoropropyl)pyridine is a chemical compound with the CAS Number: 1186194-56-8 and a molecular weight of 157.16 . It has a linear formula of C8H9F2N .

Synthesis Analysis

The synthesis of pyridine derivatives, such as this compound, often involves the use of Grignard reagents . The reaction typically occurs at room temperature and involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF). Subsequent treatment with acetic anhydride at 120°C yields 2-substituted pyridines .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F2N/c1-2-8(9,10)7-4-3-5-11-6-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring with a 1,1-difluoropropyl group attached.Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, an inverse hydroboration of pyridine with a diboron compound and a proton source can be performed under basic and catalyst-free conditions . This process involves a formal boryl anion addition to pyridine, producing an N-boryl pyridyl anion complex, followed by the protonation of the anion complex .Physical And Chemical Properties Analysis

This compound has a boiling point of 60°C .Applications De Recherche Scientifique

Functionalization and Synthesis

- Functionalization via Deprotonation : 3-(difluoromethyl)pyridine has been functionalized using direct deprotonation followed by trapping with electrophiles, leading to new compounds including 3-pyridyl-CF2-SiMe2Ph (Santos et al., 2020).

- Synthesis of Pyridines via C-F Bond Breaking : A novel method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines involves breaking C-F bonds of fluoroalkyl groups, which is important for pyridine synthesis (Chen et al., 2010).

Advances in Derivatives and Complexes

- Development of Derivatives and Complexes : Significant progress has been made in the chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives and their complexes, leading to multi-functional spin-crossover switches and biomedical sensors (Halcrow, 2014).

Electrophilic Reagents

- Development of Electrophilic Difluoromethylthiolating Reagents : Electrophilic reagents like N-difluoromethylthiophthalimide allow the difluoromethylthiolation of a wide range of nucleophiles, enhancing the scope of difluoromethylthiolation (Zhu et al., 2015).

Insecticidal Activity

- Potential Insecticidal Activity : Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide have shown potential insecticidal activity, relevant for agricultural applications (Liu et al., 2006).

Catalysis and Organic Synthesis

- Catalysis and Synthesis Applications : 3-(2-hydroxyaryl)pyridines have been prepared via a transition-metal-free route, showing promise in organic synthesis (Raminelli et al., 2006).

- Enantioselective Synthesis : The synthesis of 1,2-difluorides via chiral aryl iodide-catalyzed difluorination of cinnamamides has been reported, important for creating compounds with vicinal, fluoride-bearing stereocenters (Haj et al., 2019).

Optoelectronics

- Application in Organic Light-Emitting Diodes (OLEDs) : 3-(1H-Pyrazol-1-yl)pyridine is utilized in bipolar host materials for high-efficiency blue, green, and white phosphorescent OLEDs, indicating its importance in optoelectronic applications (Li et al., 2016).

Analytical Chemistry

- Extraction into Fluorous Solvents : Studies have shown the effective extraction of pyridines into fluorous solvents, highlighting the potential of pyridine derivatives in analytical chemistry applications (O’Neal et al., 2007).

Molecular Electrostatics

- Molecular Electrostatics and Hydrogen Bonding : Research on hydrogen bonding in complexes of pyridine derivatives has provided insights into molecular electrostatic potential-dependent selectivity (Aakeröy et al., 2015).

Novel Ligands and Complexes

- Development of Multidentate Ligands : New polydentate N-heterocyclic biscarbenes like 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) have been developed, contributing to the field of ligand chemistry (Caballero et al., 2001).

Selectivity in Fluorination

- Selective Fluorination of Pyridines : A mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines has been developed, useful in medicinal and agrochemical research (Fier et al., 2013).

Safety and Hazards

Orientations Futures

While specific future directions for 3-(1,1-Difluoropropyl)pyridine are not mentioned in the search results, pyridine derivatives are of significant interest in medicinal chemistry research. They are often used in the development of new pharmaceuticals and agrochemicals . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of this compound and similar compounds.

Propriétés

IUPAC Name |

3-(1,1-difluoropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-8(9,10)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIGYYZPCODXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

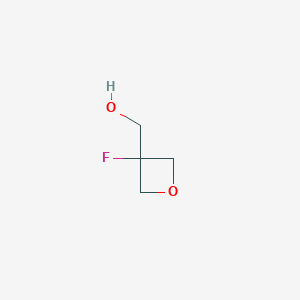

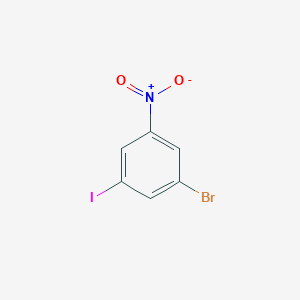

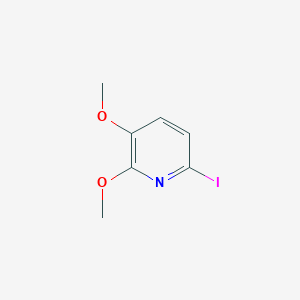

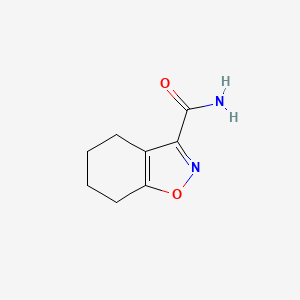

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

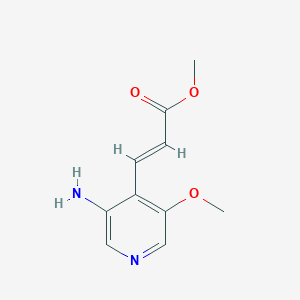

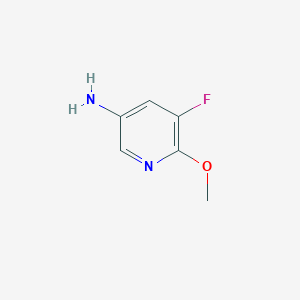

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)